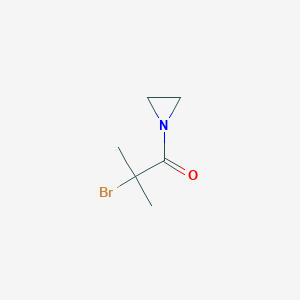
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is an organic compound featuring an aziridine ring, a bromine atom, and a methyl group attached to a propanone backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one can be synthesized through various methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method includes nitrene addition to alkenes, where nitrenes are generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures or the conversion of aminoethanol to sulfate esters followed by base-induced sulfate elimination .
化学反応の分析
Types of Reactions: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Ring-Opening Reactions: Due to the ring strain, aziridines readily undergo ring-opening reactions with nucleophiles, resulting in the formation of amine products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Conditions: Reactions typically occur under mild conditions, often in the presence of a base or a catalyst.
Major Products:
Substituted Aziridines: Products from nucleophilic substitution.
Amines: Products from ring-opening reactions.
科学的研究の応用
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one has several applications in scientific research:
作用機序
The mechanism of action of 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one involves the formation of reactive intermediates that can interact with biological molecules. For example, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, leading to crosslinking and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its potential anticancer applications.
類似化合物との比較
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
Aziridin-1-yl oxime-based vorinostat analogs: Evaluated for their anticancer properties and metal-chelating functionality.
Uniqueness: 1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is unique due to the presence of both an aziridine ring and a bromine atom, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo nucleophilic substitution and ring-opening reactions makes it a versatile intermediate in organic synthesis .
生物活性
1-(Aziridin-1-yl)-2-bromo-2-methylpropan-1-one is a compound characterized by its unique aziridine ring structure, a bromine atom, and a ketone functional group. Its molecular formula is C5H8BrNO with a molecular weight of approximately 189.06 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Structural Characteristics
The presence of the aziridine moiety in this compound contributes to its unique reactivity patterns, which may facilitate interactions with biological targets. The compound's ability to form covalent bonds with nucleophilic sites in proteins or enzymes is significant for its therapeutic potential.
Biological Activity Overview
Research indicates that compounds containing aziridine structures often exhibit notable biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against various strains, although specific efficacy data is still limited .
- Anticancer Activity : Specific aziridine derivatives have shown promising results in inhibiting the growth of cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). These studies highlight the potential for this compound to disrupt cell cycles, particularly causing S-phase arrest and inducing apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Disruption : Studies have demonstrated that this compound can induce cell cycle arrest in the S phase, reducing the number of cells in the G1 phase. This effect is indicative of its potential to inhibit cellular proliferation .
- Reactive Oxygen Species (ROS) Induction : Elevated levels of ROS have been observed, which can lead to DNA damage and apoptosis. The increase in ROS levels correlates with the compound's capacity to induce cell death in cancerous cells .
- Covalent Bond Formation : The ability of the aziridine structure to form covalent bonds with nucleophilic sites may inhibit the activity of critical enzymes or proteins involved in cancer cell survival.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Aziridin-1-yl)-2-methylpropan-1-one | CHNO | Lacks bromine; focuses on aziridine and ketone functionality |
| 2-Bromoacetophenone | CHBrO | Contains a bromine atom but lacks the aziridine structure |
| 3-Bromoaniline | CHBrN | An aromatic amine with bromine; different functional groups |
The distinct combination of an aziridine ring, a bromine atom, and a ketone group gives this compound unique reactivity patterns not found in other similar compounds, enhancing its value in both synthetic and biological contexts.
Case Studies
In recent studies focusing on aziridine derivatives:
- Anticancer Activity : A series of aziridine phosphines and their corresponding phosphine oxides were synthesized and tested for their anticancer properties. The results indicated significant inhibition of cell viability across different concentrations, particularly highlighting compounds with branched aliphatic substituents as more potent .
特性
CAS番号 |
82300-03-6 |
|---|---|
分子式 |
C6H10BrNO |
分子量 |
192.05 g/mol |
IUPAC名 |
1-(aziridin-1-yl)-2-bromo-2-methylpropan-1-one |
InChI |
InChI=1S/C6H10BrNO/c1-6(2,7)5(9)8-3-4-8/h3-4H2,1-2H3 |
InChIキー |
GDATVFOTEPPPNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)N1CC1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















